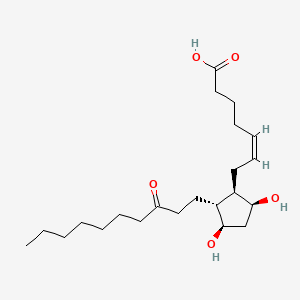
瓦罗西米
描述
Valrocemide is an investigational anticonvulsant agent that has been explored for its potential use in the treatment of epilepsy. It is a derivative of valproic acid and glycine, designed to penetrate the brain more effectively.
科学研究应用
化学: 用作研究酰胺键形成和反应性的模型化合物。
生物学: 研究其对神经递质系统的影响和潜在的神经保护特性。
作用机制
缬罗酰胺的精确作用机制尚不清楚。据信它通过调节大脑中神经递质的活性发挥其抗惊厥作用。 缬罗酰胺可能增强γ-氨基丁酸 (GABA) 和甘氨酸的抑制作用,从而降低神经元兴奋性和癫痫发作的活动 .
生化分析
Biochemical Properties
Valrocemide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One notable interaction is with MIP synthase, an enzyme involved in the synthesis of myo-inositol phosphate. Valrocemide inhibits MIP synthase activity in a competitive manner, which suggests that it may alter the levels of myo-inositol phosphate in the brain . Additionally, Valrocemide interacts with gamma-aminobutyric acid (GABA) and glycine receptors, enhancing their inhibitory effects on neuronal activity .
Cellular Effects
Valrocemide affects various types of cells and cellular processes. In neuronal cells, it enhances the inhibitory effects of GABA and glycine, leading to reduced neuronal excitability and seizure activity . Valrocemide also influences cell signaling pathways by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Molecular Mechanism
The molecular mechanism of Valrocemide involves its binding interactions with specific biomolecules. Valrocemide binds to GABA and glycine receptors, enhancing their inhibitory effects on neuronal activity . It also inhibits MIP synthase activity, reducing the synthesis of myo-inositol phosphate . These interactions result in the modulation of neurotransmitter levels and neuronal excitability, contributing to its anticonvulsant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Valrocemide have been observed to change over time. Valrocemide is relatively stable, but it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that Valrocemide can maintain its anticonvulsant effects over extended periods, although its stability and degradation need to be carefully monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of Valrocemide vary with different dosages in animal models. At lower doses, Valrocemide effectively reduces seizure activity without significant adverse effects . At higher doses, it can cause toxic effects, including central nervous system and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
Valrocemide is involved in several metabolic pathways, primarily through enzymatic amide hydrolysis, yielding valproylglycine . In humans, Valrocemide is metabolized to produce valproate, although the levels are below the therapeutic range . This metabolic pathway suggests that Valrocemide may have a unique pharmacokinetic profile compared to other antiepileptic drugs .
Transport and Distribution
Valrocemide is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . It is distributed unevenly due to differences in blood perfusion, tissue binding, and cell membrane permeability . These factors influence its localization and accumulation in various tissues, affecting its overall efficacy and safety profile .
Subcellular Localization
The subcellular localization of Valrocemide is primarily within the cytoplasm, where it interacts with GABA and glycine receptors . It may also localize to specific organelles involved in neurotransmitter synthesis and degradation . These interactions and localizations are crucial for its anticonvulsant activity and overall function within the cell .
准备方法
合成路线和反应条件: 缬罗酰胺可以通过丙戊酸与甘氨酰胺反应合成。该过程涉及丙戊酸的羧基与甘氨酰胺的氨基之间形成酰胺键。 该反应通常需要二环己基碳二亚胺 (DCC) 等偶联剂和 4-二甲氨基吡啶 (DMAP) 等催化剂来促进酰胺键的形成 .
工业生产方法: 缬罗酰胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和精确控制反应条件以确保高产率和纯度。 最终产品通过结晶或色谱技术纯化 .
化学反应分析
反应类型: 缬罗酰胺会经历各种化学反应,包括:
氧化: 缬罗酰胺可以被氧化形成相应的羧酸。
还原: 缬罗酰胺的还原可以产生伯胺。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用锂铝氢化物 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
主要生成物:
氧化: 羧酸。
还原: 伯胺。
相似化合物的比较
缬罗酰胺在结构上与丙戊酸和其他抗惊厥药物有关。与丙戊酸相比,缬罗酰胺的结构经过修改,可以更好地穿透大脑,并且可能具有更少的副作用。类似的化合物包括:
丙戊酸: 广泛使用的抗惊厥药,具有广泛的活性,但与肝毒性和致畸性等副作用有关.
拉科酰胺: 一种更新的抗惊厥药,其作用机制不同,靶向电压门控钠通道.
普瑞巴林: 另一种抗惊厥药,调节钙通道,用于治疗神经性疼痛.
缬罗酰胺独特的结构和减少副作用的潜力使其成为进一步开发为抗惊厥药物的有希望的候选药物。
属性
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-propylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-5-8(6-4-2)10(14)12-7-9(11)13/h8H,3-7H2,1-2H3,(H2,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALGCAOVRLYSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238939 | |
| Record name | Valrocemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92262-58-3 | |
| Record name | Valrocemide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92262-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valrocemide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092262583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valrocemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06657 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Valrocemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentanamide, N-(2-amino-2-oxoethyl)-2-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALROCEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C7GO6OW7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)

